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Compound of Interest

Compound Name: SNPB-sulfo-Me

Cat. No.: B3182537

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification,
and biological application of AZD5153, a potent and selective bivalent inhibitor of the
Bromodomain and Extra-Terminal (BET) family protein BRD4. This document is intended to
serve as a valuable resource for researchers and professionals involved in drug discovery and
development.

Synthesis of AZD5153

The definitive synthesis of AZD5153 was first reported by Bradbury and colleagues in the
Journal of Medicinal Chemistry.[1][2] The multi-step synthesis is complex and requires
expertise in advanced organic chemistry. While the full, step-by-step protocol is detailed in the
supplementary information of the aforementioned publication, this guide provides a conceptual
overview of the synthetic strategy.

The synthesis involves the coupling of key heterocyclic intermediates. The core structure of
AZD5153 is assembled through a series of reactions that likely include nucleophilic substitution
and cross-coupling reactions to connect the triazolopyridazine moiety to the piperidinylphenoxy
linker and subsequently to the dimethyl-piperazin-2-one fragment. The final compound is
obtained after a sequence of protection and deprotection steps, followed by purification.

For the precise and reproducible synthesis of AZD5153, it is imperative to consult the detailed
experimental procedures outlined in the supporting information of the primary literature by
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Bradbury et al.

Purification of AZD5153

The purification of the final AZD5153 compound is critical to ensure high purity for biological
and clinical studies. Standard chromatographic techniques are employed for this purpose.
High-performance liquid chromatography (HPLC) is a key method used to isolate and purify
AZD5153 to a high degree of homogeneity.[3] The specific conditions for preparative HPLC,
including the choice of column, mobile phase composition, and gradient, are optimized to
achieve efficient separation from any remaining starting materials, byproducts, or isomers. The
purity of the final product is typically assessed by analytical HPLC and characterized by nuclear
magnetic resonance (NMR) spectroscopy and mass spectrometry.

Formulation as a Co-crystal

For oral administration, AZD5153 has been developed as a co-crystal with 6-hydroxy-2-
naphthoic acid.[4][5] This formulation strategy is often employed to improve the
physicochemical properties of a drug substance, such as solubility and stability, which can
enhance its bioavailability. The preparation of the co-crystal involves controlled crystallization of
AZD5153 and the co-former from a suitable solvent system.

Quantitative Biological Data

The biological activity of AZD5153 has been characterized in various preclinical models. The
following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Potency of AZD5153 in Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM) Reference

u20Ss Osteosarcoma 1.7 [4]

Acute Myeloid

) ) Leukemia, Multiple
Multiple Hematologic

) Myeloma, Diffuse <150 (GI50) [6]

Cancer Cell Lines

Large B-cell

Lymphoma

Hepatocellular Lowest among tested
Huh7 _ _ [3]

Carcinoma HCC lines

Hepatocellular Highest among tested
PLC/PRF/5 _ _ 3]

Carcinoma HCC lines
PC-3 Prostate Cancer ~10 (96h) [7]

Table 2: Pharmacokinetic and Dose-Limiting Toxicities from First-in-Human Study

Parameter Value Reference

Recommended Phase Il Dose 30 mg once daily or 15 mg

1
(Monotherapy) twice daily s

Recommended Phase Il Dose o )
) o ) ) 10 mg once daily (intermittent) [1]
(in combination with olaparib)

Fatigue (38.2%),
Thrombocytopenia (32.4%), [1]
Diarrhea (32.4%)

Common Treatment-Emergent

Adverse Events (Monotherapy)

Most Common Grade =3 TEAE  Thrombocytopenia (14.7%),

1
(Monotherapy) Anemia (8.8%) ]

Dose-Limiting Toxicities Thrombocytopenia, Diarrhea [1]

Experimental Protocols
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Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are representative protocols for key experiments used to characterize the activity of AZD5153.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP
present, which signals the presence of metabolically active cells.

Materials:

e Cancer cell lines of interest

o Appropriate cell culture medium

e AZD5153

o 96-well opaque-walled multiwell plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit
e Luminometer

Procedure:

o Seed cells into 96-well plates at a predetermined density and allow them to adhere
overnight.

o Prepare serial dilutions of AZD5153 in cell culture medium.

o Treat the cells with various concentrations of AZD5153 or vehicle control (DMSO).

¢ Incubate the plates for a specified period (e.g., 72 hours).[3]

o Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
o Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

e Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
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 Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
e Measure luminescence using a luminometer.

o Calculate IC50 values from the dose-response curves.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of
long-term cell survival and reproductive integrity after drug treatment.

Materials:

Cancer cell lines

Cell culture medium

AZD5153

6-well or 12-well plates

Crystal Violet staining solution (0.5% in methanol)
Procedure:

e Seed a low number of cells (e.g., 500-1000 cells/well) in multi-well plates and allow them to
attach overnight.

e Treat the cells with various concentrations of AZD5153 or vehicle control.

 Incubate the plates for a period that allows for colony formation (typically 7-14 days),
replacing the medium with fresh drug-containing medium every 2-3 days.

 After the incubation period, wash the colonies with phosphate-buffered saline (PBS).
o Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin).

 Stain the colonies with Crystal Violet solution for 10-30 minutes.
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+ Wash the plates with water to remove excess stain and allow them to air dry.
o Count the number of colonies (typically defined as a cluster of =250 cells).

Visualizations

The following diagrams illustrate the mechanism of action of AZD5153 and a typical
experimental workflow.

Nucleus

RNA Pol Il

sohihg PN Active Transcription _
w binding P-TEFb e Transcription Oncogenes (e.g., c-Myc)

recruits

Cellular Outcome

Decreased
Proliferation

Increased

Acetylated Histone Apoptosis

Click to download full resolution via product page

AZD5153 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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